5,8-Dimethylindolizine
Overview
Description
Synthesis Analysis
The synthesis of 5,8-dimethylindolizine involves various methods, including cyclization reactions. One common approach is the intramolecular cycloaromatization of suitable precursors. For instance, 8-triflyl indolizines can be obtained via this route and subsequently utilized in further transformations .
Scientific Research Applications
Synthesis and Chemical Properties
- Formation from Pyrrole Derivatives : The self-condensation of 2,5-dimethylpyrrole in acidic media produces 5,8-dimethylindolizine among other compounds. This process highlights the importance of the 2,5-disubstitution pattern in pyrrole for favorable condensation at the α-position (Bender & Bonnett, 1968).
- Electrochemical Behavior : A study on the electrochemical behavior of a thioaldehyde derivative of 1,2-dimethylindolizine-3-thial in acetonitrile revealed a quasi-reversible e.c.e. reduction and an irreversible reduction process, indicating potential applications in electrochemical systems (Cape & Vincent, 1974).
Pharmaceutical and Medicinal Chemistry
- Anti-Inflammatory Properties : Curindolizine, an indolizine alkaloid with a structure similar to 5,8-dimethylindolizine, exhibits anti-inflammatory action in LPS-induced macrophages. This suggests potential uses of similar compounds in anti-inflammatory therapies (Han et al., 2016).
- Synthesis of Pharmaceutical Compounds : The enantioselective synthesis of octahydroindolizine alcohol, a compound related to 5,8-dimethylindolizine, has been used in creating pharmaceutical building blocks. This illustrates the role of indolizine derivatives in the pharmaceutical industry (Zhang et al., 2017).
Material Science and Electrochemistry
- Polymeric Electrochromic Materials : A study involving 5,8-dibromo-2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine, a compound related to 5,8-dimethylindolizine, explored its use as an acceptor unit in electrochromic materials. This research indicates the potential of indolizine derivatives in the development of electrochromic devices (Zhao et al., 2014).
properties
IUPAC Name |
5,8-dimethylindolizine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-5-6-9(2)11-7-3-4-10(8)11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYZCTPSIWHYJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N2C1=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617999 | |
Record name | 5,8-Dimethylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethylindolizine | |
CAS RN |
20355-39-9 | |
Record name | 5,8-Dimethylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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